methyl 3,4-dihydroxy-5-methylbenzoate
Description
Properties
CAS No. |
32263-15-3 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Catalyzed Esterification
A foundational method involves esterifying 3,4-dihydroxy-5-methylbenzoic acid with methanol under acidic conditions. Patent CN103193651A demonstrates this approach for a structurally analogous compound, 3,5-dihydroxy methyl benzoate. Key steps include:
-
Reagent Ratios : Methanol-to-substrate ratio of 10:1 (v/w) with sulfuric acid (1:10 catalyst-to-substrate ratio).
-
Reaction Conditions : Reflux at 80–85°C for 2 hours, achieving yields exceeding 90%.
-
Purification : Recrystallization in 5% methanol at 5–10°C to isolate the ester with >99% purity.
Adapting this protocol for methyl 3,4-dihydroxy-5-methylbenzoate would require substituting 3,4-dihydroxy-5-methylbenzoic acid as the starting material. Challenges include managing the reactivity of adjacent hydroxyl groups, which may necessitate protective strategies.
Methyl Group Introduction via Friedel-Crafts Alkylation
Patent WO2017199227A1 outlines a route for synthesizing 3,4-dihydroxy-2-methyl benzoate derivatives, which can be modified for the 5-methyl isomer. The process involves:
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Methylation : Treating 3-hydroxy-4-methoxybenzoic acid with formaldehyde and dimethylamine in methanol at 50–90°C.
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Esterification : Converting the acid to its methyl ester using methanol and sulfuric acid.
-
Deprotection : Removing the methoxy group with anhydrous AlCl₃ in toluene at 50–100°C.
For the target compound, repositioning the methyl group to the 5-position would require starting with 4-hydroxy-3-methoxy-5-methylbenzoic acid. This approach emphasizes the importance of protective groups in managing polyhydroxy substrates.
Catalytic Systems and Solvent Optimization
Acid Catalysts in Esterification
Comparative studies from CN103193651A and WO2017199227A1 highlight sulfuric acid’s superiority over p-toluenesulfonic acid for esterification. Key data:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfuric Acid | 92.6 | >99 | 2 |
| p-Toluenesulfonic | 88.8 | 99 | 4 |
Sulfuric acid’s strong protonation capability accelerates methanol’s nucleophilic attack on the carboxylic acid, reducing side reactions like hydroxyl group oxidation.
Solvent Effects on Recrystallization
Recrystallization solvents critically influence product purity. Patent CN111116370A reports using 5% methanol for 3,6-dimethyl derivatives, achieving >99% purity after cooling to 5°C. For this compound, mixed solvents (e.g., methanol-water) may enhance crystal lattice formation, minimizing co-precipitation of impurities.
Protective Group Strategies for Polyhydroxy Substrates
Methoxy Group Protection
EP0278875A1 describes methylenedioxy bridge formation using dihalomethane on dihydroxy precursors. While designed for benzaldehyde derivatives, this method can be adapted to protect 3,4-dihydroxy groups during methylation:
Selective Deprotection with Anhydrous AlCl₃
WO2017199227A1 demonstrates AlCl₃’s efficacy in cleaving methoxy groups without disturbing ester bonds. Conditions:
-
Solvent : Toluene at 80°C.
-
Yield : 85–90% after deprotection.
Analytical Validation and Pharmacokinetic Profiling
HPLC Quantification
The method from Journal of Chromatographic Science enables precise quantification of methyl 3,4-dihydroxybenzoate derivatives:
-
Column : C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase : Methanol-acetonitrile-water-glacial acetic acid (6:3:100:0.25).
This protocol ensures batch consistency, critical for pharmaceutical applications.
Pharmacokinetic Parameters
While specific data for this compound are limited, related compounds exhibit:
Industrial-Scale Production Challenges
Cost-Effective Catalyst Recycling
Patent CN103193651A emphasizes recycling sulfuric acid via neutralization with NaHCO₃ and solvent extraction. For large-scale runs:
-
Waste Reduction : Ethyl acetate recovers >95% of the catalyst.
-
Energy Efficiency : Reduced-pressure distillation minimizes methanol loss.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3,4-dihydroxy-5-methylbenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydroxy-5-methylbenzoate involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It interacts with molecular targets such as reactive oxygen species and modulates signaling pathways involved in cellular protection and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Polarity and Reactivity
The positions and types of substituents on the aromatic ring significantly influence molecular properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Polarity and Solubility : Hydroxyl groups enhance water solubility via hydrogen bonding. Methoxy analogs (e.g., Methyl 3-hydroxy-4,5-dimethoxybenzoate) exhibit lower solubility due to reduced polarity .
- Reactivity : Bromine in Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate introduces steric and electronic effects, favoring nucleophilic substitution reactions compared to the methyl group in the target compound .
- Steric Effects : Bulky substituents like 3-nitrobenzyloxy () hinder ring reactivity in electrophilic substitutions, whereas smaller groups (e.g., methyl) allow greater flexibility in synthesis .
Pharmacological Implications
Hydroxyl groups are critical for antioxidant activity. The target compound’s dihydroxy configuration may offer superior radical-scavenging capacity compared to methoxy-substituted analogs (e.g., Methyl 3-hydroxy-4,5-dimethoxybenzoate).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 3,4-dihydroxy-5-methylbenzoate in a laboratory setting?
- Methodological Answer : A common approach involves nucleophilic substitution or esterification under reflux conditions. For example, methyl 4-hydroxybenzoate derivatives can be synthesized using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 70°C for 14 hours, achieving yields up to 82% . Optimization of reaction time, temperature, and stoichiometry is critical for reproducibility.
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and regiochemistry .
- IR spectroscopy to identify hydroxyl (-OH) and ester (C=O) stretching frequencies .
- Mass spectrometry (e.g., ESI-MS) for molecular weight validation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Key precautions include:
- Use of personal protective equipment (PPE) such as gloves and lab coats.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., cell lines, solvent controls).
- Validate purity using HPLC (>95%) to rule out impurities affecting results .
- Perform dose-response assays to assess concentration-dependent effects .
Q. What advanced techniques are suitable for analyzing the crystal structure of this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, related benzoate esters have been characterized using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software .
- Thermogravimetric analysis (TGA) can assess thermal stability .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 270 nm for aromatic systems) .
- Use LC-MS to identify degradation products .
Q. What strategies are effective for optimizing the compound’s solubility in aqueous media for biological assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
- Synthesize water-soluble prodrugs (e.g., phosphate esters) via regioselective phosphorylation .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Cross-validate with reference standards (e.g., NIST databases for IR/NMR spectra) .
- Re-examine experimental parameters (e.g., solvent deuteration in NMR) .
Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?
- Methodological Answer :
- Fit data to a four-parameter logistic model (e.g., IC50 calculations) using software like GraphPad Prism .
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
Tables for Key Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 145–148°C (decomposes) | |
| Solubility in DMSO | Gravimetric Analysis | >50 mg/mL at 25°C | |
| λmax (UV-Vis) | Spectrophotometry | 268 nm (ε = 12,500 M⁻¹cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
